N-Ethylpropylamine
Overview
Description
Synthesis Analysis
The synthesis of N-Ethylpropylamine and its derivatives involves several innovative methods that highlight the compound's versatility in organic chemistry. For instance, a novel approach for synthesizing 3,4-dihydropyrano[3,2-c]chromene derivatives in water uses a poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid as a recyclable catalyst, demonstrating mild reaction conditions and environmental friendliness (Wang et al., 2015). Additionally, N-Ethylpropylamine plays a role in the synthesis of furo[2,3-b]pyrrole derivatives via a multicomponent bicyclization reaction, showcasing its application in creating complex molecular structures (Man et al., 2017).
Molecular Structure Analysis
The molecular structure of N-Ethylpropylamine derivatives has been explored through various analytical techniques, providing insights into their conformational dynamics and electronic properties. For example, constrained ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds, which can serve as tetradentate ligands, have been synthesized and analyzed, revealing distinct rotation restrictions around the C(Ar)-N bonds due to their electronic structure (Hermon & Tshuva, 2008).
Chemical Reactions and Properties
N-Ethylpropylamine undergoes various chemical reactions, highlighting its reactivity and functional versatility. Its involvement in the cytochrome P-450-dependent formation of ethylene from N-nitrosoethylamines indicates its potential in biochemical processes and the metabolism of carcinogenic compounds (Ding & Coon, 1988). Furthermore, the compound's role in the synthesis of highly substituted 2,3-dihydroisoxazoles through an Et(3)N-catalyzed tandem reaction with hydroxylamines showcases its applicability in creating multifunctionalized molecular structures (Yu et al., 2010).
Scientific Research Applications
Synthesis of Specific Compounds
- Field : Organic Chemistry
- Application : N-Ethylpropylamine is used in the synthesis of (1-ethyl-propyl)-[3-(4-methoxy-2-methylphenyl)-2-methyl-6,7-dihydro-5H-1,4,8a-triaza-s-indacen-8-yl]-amine .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this synthesis were not provided in the source .
Internal Standard in Gas Chromatography-Mass Spectrometry
- Field : Analytical Chemistry
- Application : N-Ethylpropylamine is used as an internal standard in the screening of aziridine and 2-chloroethylamine in active pharmaceutical ingredients by gas chromatography-mass spectrometry .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
- N-Ethylpropylamine is used in the synthesis of various organic compounds .
- It can be used as an internal standard in gas chromatography-mass spectrometry .
- It has a molecular weight of 87.1634 and its chemical structure can be viewed using Java or Javascript .
- The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like N-Ethylpropylamine .
- N-Ethylpropylamine is used in the synthesis of various organic compounds .
- It can be used as an internal standard in gas chromatography-mass spectrometry .
- It has a molecular weight of 87.1634 and its chemical structure can be viewed using Java or Javascript .
- The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like N-Ethylpropylamine .
Safety And Hazards
properties
IUPAC Name |
N-ethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-3-5-6-4-2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVNDBIXFPGMIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066565 | |
Record name | 1-Propanamine, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethylpropylamine | |
CAS RN |
20193-20-8 | |
Record name | Ethylpropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20193-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanamine, N-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020193208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanamine, N-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanamine, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethylpropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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